molecular formula C8H14Cl2N2O B8145180 (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B8145180
M. Wt: 225.11 g/mol
InChI Key: ZDHBJMQCWYHNLS-QYCVXMPOSA-N
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Description

®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxypyridine ring and an ethanamine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride typically involves several steps:

    Formation of the Methoxypyridine Ring: This can be achieved through various methods, including the reaction of pyridine derivatives with methoxy-containing reagents under specific conditions.

    Introduction of the Ethanamine Moiety: This step involves the addition of an ethanamine group to the methoxypyridine ring. Common reagents used in this step include amines and alkylating agents.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the ethanamine moiety.

    Reduction: Reduction reactions may target the pyridine ring or the ethanamine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the ethanamine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine or ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with biological targets.

Medicine

In medicine, ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is explored for its potential therapeutic applications. It may act on specific molecular targets to exert beneficial effects.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine: The non-dihydrochloride form of the compound.

    (S)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound.

    1-(6-Methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of the compound.

Uniqueness

®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. These features can influence its solubility, stability, and interactions with molecular targets, making it distinct from similar compounds.

Properties

IUPAC Name

(1R)-1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBJMQCWYHNLS-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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